molecular formula C5H10N4 B13463496 1-(1H-1,2,4-triazol-3-yl)propan-2-amine

1-(1H-1,2,4-triazol-3-yl)propan-2-amine

Cat. No.: B13463496
M. Wt: 126.16 g/mol
InChI Key: NABYNYRJCOSUAC-UHFFFAOYSA-N
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Description

1-(1H-1,2,4-triazol-3-yl)propan-2-amine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in drug design and other applications.

Preparation Methods

The synthesis of 1-(1H-1,2,4-triazol-3-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,2,4-triazole with an appropriate alkylating agent under controlled conditions. For example, the reaction of 1,2,4-triazole with 2-bromo-1-propanamine in the presence of a base such as potassium carbonate can yield this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1H-1,2,4-triazol-3-yl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different oxidation states.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

    Common Reagents and Conditions: Reagents such as potassium carbonate, sodium hydride, and various alkylating agents are commonly used in these reactions. Conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1H-1,2,4-triazol-3-yl)propan-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,4-triazol-3-yl)propan-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways in pathogens, making the compound effective as an antifungal or anticancer agent .

Comparison with Similar Compounds

1-(1H-1,2,4-triazol-3-yl)propan-2-amine can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific triazole ring structure, which provides stability and versatility in chemical reactions, making it a valuable compound in multiple fields of research and industry.

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)propan-2-amine

InChI

InChI=1S/C5H10N4/c1-4(6)2-5-7-3-8-9-5/h3-4H,2,6H2,1H3,(H,7,8,9)

InChI Key

NABYNYRJCOSUAC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC=NN1)N

Origin of Product

United States

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